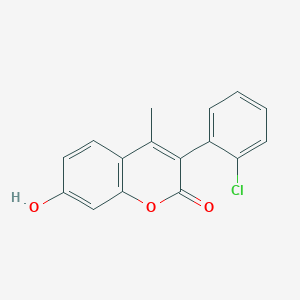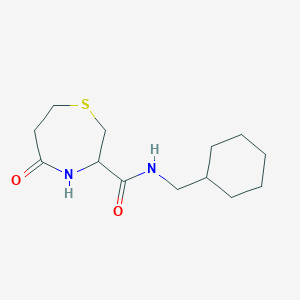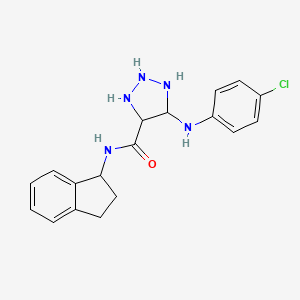
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H23ClF3NO3S and its molecular weight is 425.89. The purity is usually 95%.
The exact mass of the compound 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Michael Addition Reactions
The compound shows promise as a bifunctional organocatalyst in asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. This leads to the synthesis of syn-selective adducts with exceptional yields, high diastereoselectivities, and excellent enantioselectivities. The bulky group's trans-configuration relative to the sulfonamido group on the pyrrolidine ring is crucial for achieving high yield and stereoselectivity (Wang, Yu, Liu, & Peng, 2009).
Sulfonamide Rearrangements
Research involving sulfonamides derived from serine and threonine highlights the compound's utility in rearrangement reactions, leading to unexpected pyrrolidin-3-ones formation. This suggests its applicability in complex molecule synthesis and mechanistic studies in organic chemistry (Králová, Maloň, Pospíšil, & Soural, 2019).
Regioselective Addition Reactions
The compound's derivatives have been explored for regioselective addition reactions with heteroatom nucleophiles, yielding addition products through nucleophilic attack on specific double bonds. This research underscores the compound's versatility in synthetic organic chemistry, enabling the creation of variously functionalized molecules (Yang, Jeon, & Jeong, 2012).
Molecular Conformations and Hydrogen Bonding
Studies on closely related compounds demonstrate their distinct molecular conformations and hydrogen bonding capabilities, suggesting potential applications in the development of molecular materials or in the study of molecular interactions and stability (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Intramolecular Cyclization
The compound's frameworks are instrumental in intramolecular cyclization reactions, enabling the synthesis of complex heterocyclic compounds such as pyrroles and pyrrolidines. This illustrates its utility in expanding the toolbox for synthesizing five-membered heterocycles, which are prevalent in many biologically active compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).
Eigenschaften
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClF3NO3S/c1-17(2,3)27(25,26)13-8-9-23(11-13)16(24)7-5-12-4-6-15(19)14(10-12)18(20,21)22/h4,6,10,13H,5,7-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYTLLSHKGGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)
![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)